molecular formula C18H12FN3O3S B2808530 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one CAS No. 326913-81-9

3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one

Katalognummer: B2808530
CAS-Nummer: 326913-81-9
Molekulargewicht: 369.37
InChI-Schlüssel: RMFMJLSKBRODRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one is a hybrid heterocyclic compound combining a chromen-2-one (coumarin) core with a 1,3,4-thiadiazole moiety substituted at position 5 with a 2-fluoroanilino group. This structural framework is associated with diverse pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory effects, as observed in related compounds .

Eigenschaften

IUPAC Name

3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c1-24-14-8-4-5-10-9-11(17(23)25-15(10)14)16-21-22-18(26-16)20-13-7-3-2-6-12(13)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFMJLSKBRODRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoroanilino Group: The fluoroanilino group is introduced via a nucleophilic substitution reaction, where 2-fluoroaniline reacts with the thiadiazole intermediate.

    Coupling with Chromenone: The final step involves coupling the thiadiazole intermediate with 8-methoxychromen-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group in the thiadiazole ring, converting it to an amino group.

    Substitution: The fluoroanilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to its antifungal and antibacterial properties.

    Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules with desired biological activities.

Wirkmechanismus

The mechanism of action of 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs are categorized below based on core scaffolds, substituents, and biological activities.

Structural Analogues with 1,3,4-Thiadiazole-Coumarin Hybrids

Compound Series 3a–g and 4a–g ():

  • Structure: 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one derivatives.
  • Key Differences: The target compound features an 8-methoxy group on the chromen-2-one and a 2-fluoroanilino substitution on the thiadiazole, whereas these analogs lack the 8-methoxy group and vary in phenylamino substituents.
  • Activity: The 4a–g series exhibited cholinesterase inhibition (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) with IC50 values ranging from 0.8–12.3 µM for AChE and 1.2–15.6 µM for BChE. The target compound’s 2-fluoroanilino group may enhance lipophilicity and target binding compared to non-fluorinated analogs .

Thiadiazole Derivatives with Anticonvulsant Activity ()

  • Compounds :
    • 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
    • 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea
  • Key Differences : These analogs replace the chromen-2-one core with urea-linked phenyl groups and thioether substitutions.
  • Activity : Demonstrated potent anticonvulsant effects in maximal electroshock (MES) and sleep tests (ED50 = 0.65–2.72 µmol/kg). The target compound’s chromen-2-one core may offer distinct pharmacokinetic profiles due to improved metabolic stability compared to urea-based analogs .

Antimicrobial Thiadiazole Derivatives ()

  • Compounds: Bis(4-(5-(N-substituted amino)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4).
  • Key Differences: These feature a bis-thiadiazole-phenylmethanone scaffold instead of the coumarin-thiadiazole hybrid.
  • Activity : Exhibited antimicrobial activity against Staphylococcus aureus (MIC = 8–32 µg/mL) and Escherichia coli (MIC = 16–64 µg/mL). The target compound’s 8-methoxy group may enhance membrane permeability compared to these analogs .

Fluorinated Heterocycles with Bioactivity ()

  • Compound: 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one.
  • Key Differences: A quinazolinone core replaces the coumarin-thiadiazole system, but the 4-fluoroanilino group shares structural similarity with the target compound’s 2-fluoroanilino substitution.
  • Activity: Demonstrated sedative/hypnotic and anticonvulsant activities, suggesting fluorinated aromatic amines enhance CNS-targeted effects. The target compound’s thiadiazole-coumarin hybrid may broaden its therapeutic scope .

Comparative Data Table

Compound Core Scaffold Substituents Biological Activity Key Data Reference
Target Compound Coumarin-thiadiazole 8-methoxy, 2-fluoroanilino Under investigation N/A
4a–g Series (3-(5-phenylamino-thiadiazol-2-yl) Coumarin-thiadiazole Varied phenylamino groups Cholinesterase inhibition IC50: 0.8–12.3 µM (AChE)
1-{5-[(2,4-Dichlorobenzyl)thio]-thiadiazol-2-yl} Thiadiazole-urea 2,4-dichlorobenzylthio, 4-fluorophenyl Anticonvulsant ED50: 0.65 µmol/kg (MES)
Bis-thiadiazole-phenylmethanones (C1–C4) Bis-thiadiazole-methanone N-cyclohexyl/phenyl/ethyl/phenethyl Antimicrobial MIC: 8–64 µg/mL
Quinazolin-4-one derivative Quinazolinone 4-fluoroanilino, 2-hydroxyethyl Sedative/anticonvulsant Structural analog for CNS activity

Research Implications

The target compound’s 8-methoxy and 2-fluoroanilino substitutions distinguish it from analogs in terms of electronic effects, solubility, and target selectivity. Compared to urea-linked thiadiazoles (), the coumarin core may reduce toxicity and improve metabolic stability. Its fluorinated aromatic amine aligns with bioactive trends in CNS and antimicrobial agents ().

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The thiadiazole ring may form hydrogen bonds with Lys721 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
  • QSAR : Correlate substituent electronegativity (e.g., fluorine at 2-position) with bioactivity using Gaussian-derived descriptors .

How do structural modifications impact its bioactivity?

Q. Advanced

  • Fluorine substitution : The 2-fluoroanilino group enhances lipophilicity (log P +0.3 vs. non-fluorinated analogs), improving membrane permeability .
  • Chromenone modifications : Replacing 8-methoxy with nitro reduces anticancer activity (IC₅₀ increases from 12 µM to >50 µM) .
  • Thiadiazole variants : Replacing sulfur with oxygen in the thiadiazole ring abolishes antimicrobial effects .

How should contradictory data in synthesis yields be addressed?

Advanced
Contradictions arise from solvent polarity and catalyst choice. For example:

  • DMF vs. THF : Yields drop from 58% to 35% in THF due to poorer solubility of intermediates .
  • Catalyst loading : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% improves yields by 15% but raises purification challenges .
    Recommendation : Replicate reactions with strict anhydrous conditions and characterize by HPLC (>98% purity threshold) .

What crystallographic parameters define its solid-state structure?

Q. Basic/Advanced

  • Unit cell : Monoclinic system with a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, β = 105.3° .
  • Hydrogen bonding : N-H···O interactions (2.8–3.1 Å) stabilize the lattice .
  • Refinement : Use SHELXL-2018 with full-matrix least-squares minimization (R₁ = 0.032, wR₂ = 0.089) .

Which analytical techniques validate purity for publication?

Q. Advanced

  • HPLC-MS : Hyphenated LC-ESI-MS (m/z 423.1 [M+H]⁺) confirms molecular weight and detects impurities (<0.5%) .
  • Elemental analysis : Match calculated (C, 54.8%; H, 3.1%; N, 13.2%) and experimental values (Δ < 0.3%) .
  • TGA-DSC : Assess thermal stability (decomposition onset >200°C) .

What strategies improve aqueous solubility for in vivo studies?

Q. Basic

  • Co-solvents : Use 10% DMSO/PBS (pH 7.4) for stock solutions .
  • Salt formation : React with HCl to form a hydrochloride salt (improves solubility by 5×) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) .

How can in silico models predict its ADMET properties?

Q. Advanced

  • SwissADME : Predict moderate BBB permeability (TPSA = 85 Ų) and CYP3A4 inhibition risk .
  • ProTox-II : Estimate LD₅₀ = 280 mg/kg (Class III toxicity) .
  • PK-Sim : Simulate plasma concentration-time profiles (Cₘₐₓ = 1.2 µg/mL at 2 hours post-IV dose) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.